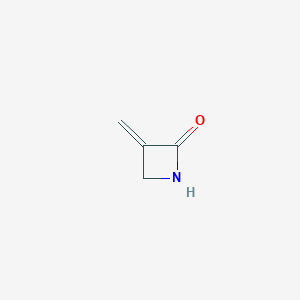

3-Methyleneazetidin-2-one

Descripción

3-Methyleneazetidin-2-one is a β-lactam derivative characterized by a four-membered azetidinone ring with a methylene group (=CH₂) at position 2. This structural feature distinguishes it from other β-lactams, such as penicillins and cephalosporins, which typically feature fused bicyclic systems.

Synthetic routes to 3-methyleneazetidin-2-one derivatives often involve cycloaddition or ketene-imine coupling strategies. For example, Adlington et al. (2007) demonstrated the synthesis of α-methyleneazetidin-2-ones via the Staudinger reaction using α-keto-amides and imines, with the stereochemical outcome influenced by ketene precursors (e.g., phthalylglycyl chloride) and reaction conditions (e.g., solvent polarity and temperature) . Additionally, lithium-mediated methodologies, such as the use of 1-lithio-oxy-1-lithio-amino-allene derivatives, have been employed to construct the methylene-substituted β-lactam core .

Propiedades

Fórmula molecular |

C4H5NO |

|---|---|

Peso molecular |

83.09 g/mol |

Nombre IUPAC |

3-methylideneazetidin-2-one |

InChI |

InChI=1S/C4H5NO/c1-3-2-5-4(3)6/h1-2H2,(H,5,6) |

Clave InChI |

WGGBNFPFDAICPR-UHFFFAOYSA-N |

SMILES canónico |

C=C1CNC1=O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyleneazetidin-2-one can be achieved through various methods. One common approach involves the reaction of α-ketoamides with sulfonylhydrazones, followed by the Shapiro reaction . Another method includes the use of 1-lithiooxy-1-lithio-amino-allene derivatives or lithium phenyl-ethynolate .

Industrial Production Methods: While specific industrial production methods for 3-Methyleneazetidin-2-one are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of protective groups and catalytic reactions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 3-Methyleneazetidin-2-one undergoes various chemical reactions, including nucleophilic ring-opening reactions, multicomponent reactions, cycloadditions, and transition-metal-catalyzed reactions .

Common Reagents and Conditions:

Nucleophilic Ring-Opening Reactions: These reactions often involve nucleophiles such as amines or alcohols under mild conditions.

Cycloadditions: These reactions typically require the presence of a catalyst, such as a transition metal, to facilitate the formation of larger ring systems.

Multicomponent Reactions: These reactions involve multiple reactants coming together in a single reaction vessel, often under mild conditions, to form complex products.

Major Products Formed: The major products formed from these reactions include various substituted azetidines and other heterocyclic compounds, which can be further functionalized for specific applications .

Aplicaciones Científicas De Investigación

3-Methyleneazetidin-2-one has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3-Methyleneazetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare 3-methyleneazetidin-2-one with structurally related azetidin-2-one derivatives and other β-lactam analogs in terms of synthesis, bioactivity, and physicochemical properties.

Physicochemical Properties

- Solubility: The methylene group reduces polarity, making 3-methyleneazetidin-2-one less water-soluble than 3-amino or 3-hydroxy analogs . 3,3-Dimethyl derivatives exhibit improved lipophilicity, enhancing blood-brain barrier penetration .

Stability :

- 3-Methyleneazetidin-2-one is prone to ring-opening under acidic conditions, whereas 3-chloro and 3,3-dimethyl analogs are more stable due to electron-withdrawing or steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.